3-(Difluoromethyl)-5-phenylisoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7F2NO |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)8-6-9(14-13-8)7-4-2-1-3-5-7/h1-6,10H |
InChI Key |
OHVTVCXFFBSXJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(F)F |
Origin of Product |
United States |
Chemical Transformations and Reactivity of the 3 Difluoromethyl 5 Phenylisoxazole Scaffold
Transformations Involving the Difluoromethyl Group in 3-(Difluoromethyl)-5-phenylisoxazole Derivatives
The difluoromethyl group is not merely a passive substituent; its acidic proton and the surrounding fluorine atoms enable a range of chemical transformations.
Nucleophilic Additions and Substitutions at the Difluoromethyl Group
The hydrogen atom of the difluoromethyl group is acidic and can be abstracted by a strong base to generate a difluoromethyl carbanion. This nucleophilic species can then participate in addition reactions with various electrophiles, most notably aldehydes.
Research has shown that 3-aryl-5-difluoromethyl-isoxazoles can act as effective precursors for the nucleophilic difluoromethylation of aldehydes. The course of the reaction is highly dependent on the base used. When a sterically hindered base such as lithium diisopropylamide (LDA) is employed, the reaction proceeds via deprotonation of the difluoromethyl group, followed by nucleophilic addition to an aldehyde. This regioselective process yields 1-(3-aryl-isoxazol-5-yl)-1,1-difluoro-alkan-2-ols.
In contrast, using a less hindered but more nucleophilic base like n-butyllithium (n-BuLi) can lead to a different outcome. Instead of abstracting the proton from the CF2H group, n-BuLi can add to the C4 position of the isoxazole (B147169) ring. Subsequent reaction with an aldehyde can then lead to the formation of 3,4,5-trisubstituted 5-difluoromethyl isoxazole derivatives. This highlights a fascinating reagent-controlled regioselectivity.
Table 1: Regioselective Nucleophilic Addition of 3-Aryl-5-difluoromethyl-isoxazoles to Aldehydes
| Base | Proposed Intermediate | Product Type | Reaction Pathway |
|---|---|---|---|
| Lithium Diisopropylamide (LDA) | 3-Aryl-5-(difluoromethylide)isoxazole | 1-(3-Aryl-isoxazol-5-yl)-1,1-difluoro-alkan-2-ol | Nucleophilic addition of the difluoromethyl anion to the aldehyde. |
| n-Butyllithium (n-BuLi) | 4-Butyl-3-aryl-5-(difluoromethylide)isoxazole | 3,4,5-Trisubstituted 5-difluoromethyl isoxazole | Nucleophilic addition of n-BuLi to the C4 position of the isoxazole ring, followed by reaction with the aldehyde. |
Radical Reactions Involving the Difluoromethyl Moiety
The difluoromethyl group can also be involved in radical reactions. The difluoromethyl radical (•CF2H) can be generated from various precursors and is considered a nucleophilic radical species. This radical can participate in a range of transformations, including additions to unsaturated systems and Minisci-type reactions with electron-deficient heterocycles.
For instance, visible-light-promoted protocols can generate •CF2H radicals from sources like S-(difluoromethyl)sulfonium salts. nih.gov These radicals readily add to heterocycles such as quinoxalin-2-ones to provide the corresponding difluoromethylated products. nih.gov Another strategy involves the reaction of the •CF2H radical, generated from sources like HCF2SO2Cl, with isocyanides, leading to difluoromethylated phenanthridines. nih.gov
While specific examples involving the this compound scaffold as the radical precursor are less common, it is plausible that under appropriate conditions, the C-H bond of the difluoromethyl group could undergo homolytic cleavage to participate in such radical processes. More commonly, a difluoromethyl radical source is added to a functionalized isoxazole. For example, hispolon-isoxazole derivatives have been studied in free radical reactions, where the phenolic OH group was found to be the active center. nih.gov Generally, radical reactions are not highly stereoselective unless chiral auxiliaries or catalysts are employed, as the radical intermediate is often planar or rapidly inverting. youtube.com
Regioselectivity and Stereoselectivity in Reactions of this compound Analogues
The outcomes of reactions involving the this compound scaffold are often governed by principles of regioselectivity and stereoselectivity.
Regioselectivity , or the control of which position on a molecule reacts, is evident in several transformations. As discussed previously, the nucleophilic addition of 3-aryl-5-difluoromethyl-isoxazoles to aldehydes demonstrates remarkable reagent-controlled regioselectivity. The choice between a bulky base (LDA) and a nucleophilic one (n-BuLi) directs the reaction to either the difluoromethyl group or the C4 position of the isoxazole ring, respectively. Furthermore, in the synthesis of the isoxazole ring itself via [3+2] cycloaddition reactions, the regiochemistry can be controlled by using substrates bearing specific leaving groups, leading selectively to either 3,5- or 3,4-disubstituted isoxazoles. rsc.org
Stereoselectivity , the control over the formation of stereoisomers, is particularly important when new chiral centers are created. In the nucleophilic addition of the difluoromethyl carbanion (derived from a difluoromethyl sulfone) to two molecules of an aryl aldehyde, high diastereoselectivity has been observed, favoring the anti-2,2-difluoro-1,3-diol product. This high selectivity is attributed to charge-rejection effects in the transition state of the second addition step.
The development of highly stereoselective reactions is crucial for accessing enantiomerically pure compounds. For example, the nucleophilic addition of chiral difluoromethyl phenyl sulfoximine (B86345) to ketimines has been reported to proceed with high efficiency and stereoselectivity, providing access to enantiomerically enriched α-difluoromethyl amines. rsc.org The stereochemical outcome in these cases is often rationalized by non-chelating transition state models where steric hindrance dictates the facial selectivity of the attack. While radical reactions tend to be non-stereoselective, catalytic methods involving olefin functionalization and isomerization are emerging that can deliver high stereoselectivity in alkene synthesis. nih.gov
Table 2: Summary of Selectivity in Reactions of Isoxazole Derivatives
| Reaction Type | Selectivity Type | Controlling Factor | Typical Outcome |
|---|---|---|---|
| Nucleophilic Addition (at CF2H vs. C4) | Regioselectivity | Choice of Base (e.g., LDA vs. n-BuLi) | Reaction at either the difluoromethyl group or the C4 position of the isoxazole ring. |
| [3+2] Cycloaddition | Regioselectivity | Position of leaving group on substrate | Formation of specific regioisomers (e.g., 3,5- vs 3,4-disubstituted). rsc.org |
| Nucleophilic Addition (to aldehydes) | Diastereoselectivity | Electronic/Steric effects in transition state | High preference for one diastereomer (e.g., anti-diols). |
| Nucleophilic Addition (using chiral reagents) | Stereoselectivity | Chiral auxiliary or catalyst | Formation of one enantiomer in excess. rsc.org |
| Radical Reactions | Generally Low Stereoselectivity | Planar nature of radical intermediate | Racemic or diastereomeric mixtures. youtube.com |
Structure Activity Relationship Sar Investigations of Difluoromethylated Isoxazole Derivatives
Influence of the Difluoromethyl Group on Biological Activity Profiles
In the context of isoxazole-based inhibitors of cyclooxygenase (COX) enzymes, the incorporation of a difluoromethyl ketone (-COCHF2) motif has been explored. This motif is considered a bioisostere for the carboxylic acid group commonly found in many COX inhibitors. mdpi.comresearchgate.net This substitution allows for the fine-tuning of pharmacodynamic and pharmacokinetic profiles. mdpi.comresearchgate.net
While direct studies on 3-(difluoromethyl)-5-phenylisoxazole are limited, research on analogous trifluoromethylated isoxazoles provides valuable insights. For instance, a study on 4-(trifluoromethyl)isoxazole derivatives as potential anticancer agents demonstrated that the trifluoromethylated compound 2g was nearly eight times more active than its non-fluorinated counterpart 14 . rsc.orgacademie-sciences.fr This highlights the significant role that fluorinated groups can play in enhancing biological activity. rsc.orgacademie-sciences.fr
Impact of Substituents on the Phenyl Ring and Isoxazole (B147169) Core on Activity
The nature and position of substituents on both the phenyl ring and the isoxazole core are critical determinants of biological activity.
In a series of 3,5-diarylisoxazole derivatives evaluated for anticancer activity, substitutions on the phenyl rings were shown to be crucial. For example, moving a substituent from one phenyl ring to the other could significantly impact activity. nih.gov Similarly, in a study of 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine (B1682287) oxidase inhibitors, the presence of a cyano group at the 3-position of the phenyl moiety was found to be the preferred substitution pattern for high potency. nih.gov Replacing the cyano group with a nitro group generally led to a decrease in inhibitory activity. nih.gov
The isoxazole core itself is also a key site for modification. In the development of c-Jun N-terminal kinase (JNK) inhibitors, replacing a pyrazole (B372694) core with an isoxazole was a successful strategy to improve selectivity over the p38 kinase. nih.gov This is because the oxygen atom in the isoxazole ring is a weaker hydrogen bond acceptor than the corresponding nitrogen in pyrazole, leading to reduced potency against p38. nih.gov Further modifications at the 4 and 5-positions of the isoxazole ring allowed for a thorough exploration of the structure-activity relationships. nih.gov
In another example, a study on 4-(trifluoromethyl)isoxazoles found that having a 2-thienyl substituent at either the 3- or 5-position of the isoxazole core, in place of a phenyl ring, resulted in better anticancer activity. nih.gov The positive effect was more pronounced when the thienyl group was at the 5-position. nih.gov
The following table presents data on the COX inhibitory activity of a series of isoxazole derivatives bearing a difluoromethyl ketone group, illustrating the impact of substitutions on the phenyl ring at the 5-position of the isoxazole.
Table 1: COX-1 and COX-2 Inhibitory Activity of Isoxazole-Based α,α-Difluoromethyl Ketones
| Compound | R | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 49 | H | >20 | 16.2 ± 0.6 | >1.23 |
| 50 | 4-F | >20 | 15.1 ± 0.9 | >1.32 |
| 51 | 4-Cl | >20 | 11.2 ± 0.5 | >1.78 |
| 52 | 4-CH₃ | >20 | 18.2 ± 0.8 | >1.10 |
Data sourced from a study on α,α-difluoromethyl ketones as COX inhibitors. researchgate.net The Selectivity Index (SI) is calculated as IC₅₀ COX-1 / IC₅₀ COX-2.
Design Principles for Enhanced Biological Potency and Selectivity based on SAR
The SAR investigations of difluoromethylated isoxazole derivatives have led to the establishment of several key design principles for enhancing biological potency and selectivity.
One primary principle is the strategic use of the difluoromethyl group as a bioisosteric replacement for other functional groups to modulate physicochemical properties favorably. mdpi.comresearchgate.net Its ability to act as a lipophilic hydrogen bond donor can be exploited to improve interactions with target proteins. mdpi.com
Another important design principle is the careful selection of substituents on the phenyl ring. The data from xanthine oxidase inhibitors suggest that electron-withdrawing groups, such as a cyano group, at specific positions on the phenyl ring can significantly enhance potency. nih.gov The position of the substituent is also critical, as demonstrated in studies of 4-isoxazolyl-1,4-dihydropyridines, where para-substituted compounds were generally more active than meta- or ortho-substituted ones. nih.gov
Modification of the isoxazole core itself is also a powerful strategy. As seen in the development of JNK inhibitors, changing the heterocyclic core (e.g., from pyrazole to isoxazole) can be a successful approach to improve selectivity. nih.gov Furthermore, the substituents directly attached to the isoxazole ring can have a profound impact on activity. For instance, replacing a phenyl group with a thienyl group has been shown to enhance anticancer activity in some isoxazole derivatives. nih.gov
The following table illustrates how different substituents on a 3,5-diarylisoxazole scaffold affect anticancer activity against PC3 prostate cancer cells, providing a basis for design principles.
Table 2: Anticancer Activity of 3,5-Diarylisoxazole Derivatives
| Compound | Ar¹ | Ar² | IC₅₀ on PC3 cells (μM) |
|---|---|---|---|
| 24 | 4-Cl-Ph | 4-OCH₃-Ph | 16.32 |
| 25 | 4-Cl-Ph | 4-CH₃-Ph | 10.29 |
| 26 | 4-Cl-Ph | 4-F-Ph | 6.84 |
| 27 | 4-F-Ph | 4-OCH₃-Ph | 18.21 |
| 28 | 4-F-Ph | 4-CH₃-Ph | 14.33 |
Data adapted from a study on 3,5-diarylisoxazole derivatives as potential anticancer agents. nih.gov
Pharmacological and Biological Activities of 3 Difluoromethyl 5 Phenylisoxazole and Its Analogues Excluding Human Clinical Trials
Antimicrobial and Antifungal Activities of Difluoromethylated Isoxazoles
The antimicrobial and antifungal potential of isoxazole (B147169) derivatives has been a subject of considerable research interest. bohrium.commdpi.com The incorporation of fluorine-containing groups, such as the difluoromethyl moiety, is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of compounds. nih.govnih.gov While the isoxazole scaffold itself is present in various compounds with demonstrated antibacterial and antifungal properties, specific data on the antimicrobial and antifungal activities of 3-(difluoromethyl)-5-phenylisoxazole and its close analogues are not extensively detailed in the currently available scientific literature. bohrium.commdpi.com
However, studies on structurally related compounds offer some insights. For instance, research on pyrazole (B372694) derivatives, which, like isoxazoles, are five-membered heterocyclic compounds, has shown that the presence of a difluoromethyl group can confer significant antifungal activity. nih.gov A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated notable efficacy against a range of phytopathogenic fungi. nih.gov Similarly, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov
Furthermore, the broader class of phenylisoxazole derivatives has been investigated for antimicrobial properties. Studies on 4-nitro-3-phenylisoxazole derivatives revealed potent antibacterial activities against plant pathogenic bacteria like Xanthomonas oryzae. rsc.org The isoxazole core is a key feature in many compounds synthesized and evaluated for their antibacterial and antifungal profiles. bohrium.com
While these findings highlight the potential of the difluoromethyl group and the isoxazole scaffold in developing antimicrobial and antifungal agents, direct experimental data on the specific activity of this compound against various bacterial and fungal strains remains limited in published research.
Anticancer Activity and Cell Line Specificity (In Vitro)
Research on analogous structures provides some context for the potential anticancer properties of this compound class. For example, derivatives of thiazolo[4,5-d]pyrimidine (B1250722) containing a trifluoromethyl group have been synthesized and evaluated for their anticancer activity. nih.gov One such study on 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione showed it to be the most active among a series of newly synthesized compounds when tested against a panel of human cancer cell lines. nih.gov The antiproliferative activity was evaluated on cell lines including melanoma (A375, C32), prostate (DU145), and breast cancer (MCF-7/WT). nih.gov
The cytotoxic effects of some of these compounds were observed at micromolar concentrations. For instance, the strongest cytotoxic effect for one of the trifluoromethylated thiazolo[4,5-d]pyrimidine derivatives was seen in melanoma cell lines C32 and A375, with IC50 values of 24.4 µM and 25.4 µM, respectively. nih.gov It is important to note that these compounds have a different heterocyclic core and a trifluoromethyl group instead of a difluoromethyl group, which would influence their biological activity.
Studies on difluoromethylornithine (DFMO), while not an isoxazole, have shown modest cytotoxic activity in neuroblastoma cell lines at clinically achievable concentrations. nih.gov This highlights the interest in difluoromethylated compounds in cancer research. The introduction of fluorinated groups like trifluoromethyl has been shown to enhance the anticancer activity of various heterocyclic compounds. nih.govmdpi.com
While the isoxazole scaffold is a promising platform for the development of new anticancer drugs, comprehensive in vitro studies on this compound are needed to determine its specific cytotoxic profile and selectivity across different cancer cell lines.
Enzyme Inhibition Studies (In Vitro and In Vivo Model Organisms)
Cyclooxygenase (COX) Inhibition
The isoxazole scaffold is a key structural feature in a number of compounds known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. nih.govnih.gov Specifically, certain isoxazole derivatives have been identified as selective inhibitors of COX-2. nih.govnih.gov However, there is a lack of specific studies in the available literature that evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Research on related diarylisoxazole derivatives has shown a potential for selective inhibition of COX enzymes. For instance, some isoxazole derivatives have demonstrated significant selectivity towards the COX-2 enzyme over COX-1. nih.gov In one study, a series of novel isoxazole derivatives were synthesized and tested for their in vitro COX-1 and COX-2 inhibitory activity, with some compounds showing high potency as selective COX-2 inhibitors. nih.gov The structural characteristics of the isoxazole ring and its substituents play a crucial role in determining the selectivity and potency of COX inhibition. nih.govnih.gov The larger active site of COX-2 compared to COX-1 allows for the design of bulkier molecules that can selectively bind to and inhibit COX-2. nih.gov
While the phenylisoxazole core of this compound is present in known COX inhibitors, the influence of the difluoromethyl group at the 3-position on COX inhibition has not been specifically documented. Further enzymatic assays are required to elucidate the potential of this compound as a COX inhibitor and to determine its selectivity profile.
Other Relevant Enzymatic Targets
Beyond cyclooxygenases, the isoxazole scaffold has been explored for its inhibitory activity against other clinically relevant enzymes. However, specific data on the enzymatic targets of this compound are limited.
One area of investigation for related compounds is the inhibition of human acrosin, a serine protease involved in fertilization. Phenylisoxazole derivatives have been designed and synthesized as potential human acrosin inhibitors, with some compounds showing high potency. nih.gov These studies suggest that the phenylisoxazole structure can serve as a template for the development of inhibitors for specific proteases.
Another enzyme of interest is ornithine decarboxylase, which is inhibited by difluoromethylornithine (DFMO). nih.gov While DFMO is not an isoxazole, this indicates that the difluoromethyl group can be a key pharmacophore for enzyme inhibition.
The broad inhibitory potential of fluorinated compounds is also seen in other heterocyclic systems. For example, trifluoromethyl-substituted thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated for their anticancer activity, which may be mediated through enzyme inhibition. mdpi.com
Given the diverse biological activities of isoxazole derivatives and the known effects of difluoromethylated compounds on various enzymes, it is plausible that this compound may interact with other enzymatic targets. However, dedicated in vitro and in vivo studies are necessary to identify and characterize these potential interactions.
In Vivo Biological Evaluations in Model Organisms
Selection and Application of Non-Mammalian Model Organisms (e.g., C. elegans, Zebrafish)
Non-mammalian model organisms such as the nematode Caenorhabditis elegans and the zebrafish (Danio rerio) are increasingly utilized in early-stage toxicological and efficacy screening of chemical compounds. nih.gov These models offer several advantages, including rapid life cycles, high-throughput screening capabilities, and genetic tractability, while also providing data from a whole, living organism. nih.gov However, there is no specific information available in the scientific literature regarding the evaluation of this compound using these model organisms.
The zebrafish embryo-larval bioassay is a well-established method for assessing the toxicity of chemicals. nih.gov This model allows for the observation of various developmental and physiological endpoints, providing insights into the potential toxic mechanisms of a compound. nih.gov The transparency of the embryos facilitates the in vivo visualization of organ development and the effects of chemical exposure.
Similarly, C. elegans is a powerful tool for investigating the biological effects of small molecules. Its simple, well-defined nervous system and rapid development make it suitable for assessing neurotoxicity and other biological responses.
While these models are powerful tools for drug discovery and toxicology, their application to assess the biological profile of this compound has not yet been reported in published research. Such studies would be valuable for understanding the whole-organism effects of this compound and for guiding further preclinical development.
Mammalian Model Organism Studies (e.g., Canine Synovitis Model)
While direct studies on the pharmacological activities of this compound in mammalian models are not extensively documented in publicly available literature, research on structurally similar compounds, particularly pyrazole analogues, provides valuable insights into potential therapeutic applications. One noteworthy analogue, 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, has been investigated for its efficacy in a canine model of synovitis. nih.gov
Synovitis, the inflammation of the synovial membrane, is a key feature of inflammatory joint diseases such as arthritis. The canine synovitis model serves as a relevant preclinical model to evaluate the anti-inflammatory potential of novel compounds. In this model, inflammation is induced in the joints of dogs, and the ability of a test compound to alleviate the inflammatory response is assessed.
Studies involving the pyrazole analogue, 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, demonstrated its potent and selective inhibitory activity against canine cyclooxygenase-2 (COX-2). nih.gov COX-2 is an enzyme that plays a crucial role in the inflammatory pathway by mediating the production of prostaglandins. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
The investigation revealed that this pyrazole derivative exhibited excellent efficacy in the canine synovitis model, highlighting its potential as an orally active anti-inflammatory agent. nih.gov The compound's profile in both in vitro and ex vivo whole blood assays further confirmed its potent and selective action on canine COX-2. nih.gov These findings in a relevant mammalian model suggest that compounds with a 3-(difluoromethyl)-5-phenyl-heterocyclic scaffold may possess significant anti-inflammatory properties worthy of further investigation.
Exploration of Other Noteworthy Biological Applications
The isoxazole ring system, a core component of this compound, is a versatile scaffold that has been incorporated into a wide array of molecules exhibiting diverse biological activities. While specific applications of this compound are not extensively detailed, the broader family of isoxazole and structurally related pyrazole derivatives has been the subject of significant research, revealing a range of potential therapeutic uses beyond anti-inflammatory effects.
Analogues of this compound have been explored for their potential in several key areas of drug discovery:
Anticancer Activity: Certain isoxazole derivatives have been investigated as potential anticancer agents. For instance, N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been synthesized and evaluated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov The FLT3 receptor is often mutated in acute myeloid leukemia (AML), making it a key therapeutic target. In vivo studies using a xenograft model demonstrated that a lead compound from this series led to complete tumor regression. nih.gov Other research has focused on 3-(2-benzoxazol-5-yl)alanine derivatives, which have shown toxicity to cancer cells, indicating their potential as future anticancer agents. nih.gov
Antiviral and Immunosuppressive Activities: The (5-oxazolyl)-phenyl fragment, structurally related to the phenylisoxazole core, has been identified as a key component in compounds with immunosuppressive and antiviral properties. researchgate.net Research into [(5-Oxazolyl)-phenyl]-thiourea derivatives has shown in vitro antiviral activity against viruses such as influenza A, coxsackievirus B3, and herpes simplex virus type 1. researchgate.net These compounds have also been evaluated for their ability to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the proliferation of T- and B-lymphocytes, suggesting a potential role in autoimmune diseases. researchgate.net
Antitubercular Activity: Phenylisoxazole derivatives have also been synthesized and evaluated for their activity against Mycobacterium tuberculosis. A series of phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives exhibited moderate bioactivity against the H37Rv sensitive strain of M. tuberculosis. researchgate.net
Computational Chemistry and Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation
Computational Approaches to Understanding 3-(Difluoromethyl)-5-phenylisoxazole
Computational chemistry serves as a powerful predictive tool to investigate molecular properties that can be challenging to observe experimentally. For this compound, these approaches offer insights into its potential biological interactions, reaction energetics, and dynamic behavior.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. While specific docking studies for this compound are not extensively documented in the literature, the broader class of isoxazole (B147169) derivatives has been widely investigated for interactions with various biological targets, such as the COX-2 enzyme and bacterial proteins. nih.gov These studies demonstrate that the isoxazole scaffold can form crucial binding interactions within active sites. nih.gov
For this compound, docking simulations would be employed to:
Identify Potential Biological Targets: Screen the compound against libraries of protein structures to identify potential binding partners.
Predict Binding Affinity: Calculate a scoring function to estimate the binding free energy, which helps in prioritizing compounds for further testing.
Elucidate Binding Modes: Visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and amino acid residues of the target. For example, the phenyl ring could engage in π-stacking with aromatic residues like tyrosine or phenylalanine, while the isoxazole oxygen and nitrogen atoms could act as hydrogen bond acceptors.
In a typical docking study involving a related phenylisoxazole derivative, the compound was shown to bind within the active site of a kinase, with interactions that stabilize the complex and suggest a mechanism of inhibition. nih.gov Such simulations for this compound would provide a rational basis for its potential applications in drug design.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. It is invaluable for understanding reaction mechanisms, predicting spectroscopic properties, and describing molecular orbitals. DFT calculations have been applied to isoxazole derivatives to elucidate the regioselectivity of their synthesis and to analyze their electronic properties. researchgate.netresearchgate.net
Key applications of DFT for this compound include:
Reaction Mechanism Elucidation: The synthesis of the isoxazole ring often proceeds via a [3+2] cycloaddition reaction. DFT calculations can map the potential energy surface of this reaction, identifying transition states and intermediates. This allows researchers to understand why a particular regioisomer, such as the 3,5-disubstituted product, is formed preferentially. researchgate.net
Electronic Structure Analysis: DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms of the isoxazole ring are expected to be electron-rich sites, while the hydrogen of the difluoromethyl group would be relatively electron-poor.
| Computational Parameter | Information Gained for this compound | Reference Application |
|---|---|---|
| HOMO-LUMO Energy Gap | Predicts chemical reactivity, kinetic stability, and electronic excitation properties. A larger gap implies higher stability. | epstem.net |
| Molecular Electrostatic Potential (MEP) | Identifies sites for nucleophilic and electrophilic attack, predicting intermolecular interactions. | physchemres.org |
| Transition State Energy | Calculates the activation energy for synthesis or other reactions, explaining reaction kinetics and regioselectivity. | researchgate.net |
| Calculated Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. | researchgate.netejournal.by |
Conformational Search: Algorithms are used to systematically or stochastically rotate bonds to find low-energy conformers. sciforum.net X-ray crystallography on a related compound, 3-phenylisoxazole-5-carboxamide, revealed a solid-state dihedral angle of 14.05° between the phenyl and isoxazole rings. nih.gov Computational analysis can determine if this planar conformation is also the most stable in the gas phase or in solution, or if other, more twisted, conformations are preferred.
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the molecule's dynamic behavior. ajchem-a.com An MD simulation of this compound in a solvent like water or DMSO would reveal:
The flexibility of the molecule and the range of accessible dihedral angles.
The stability of the compound's conformation over time.
The specific interactions between the solute and solvent molecules, which can influence its preferred conformation and solubility.
These simulations are crucial for understanding how the molecule behaves in a realistic biological environment, complementing the static picture provided by molecular docking. nih.gov
Advanced Spectroscopic Characterization for Structural Confirmation and Mechanistic Insights
Spectroscopic techniques provide the definitive experimental evidence for the structure of a newly synthesized compound. For this compound, NMR and mass spectrometry are indispensable tools for confirming its identity and purity.
NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all informative.
¹H NMR: The proton spectrum provides key information. The single proton on the isoxazole ring (at C4) is expected to appear as a sharp singlet. The difluoromethyl group's proton (CHF₂) will appear as a characteristic triplet due to coupling with the two adjacent fluorine atoms (¹JHF). The protons of the phenyl group will typically appear as a set of multiplets in the aromatic region.
¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms. The chemical shifts of the isoxazole ring carbons are distinct, and the difluoromethyl carbon will show a large one-bond coupling to the fluorine atoms (¹JCF).
¹⁹F NMR: This is a crucial technique for any fluorine-containing compound. The two equivalent fluorine atoms of the difluoromethyl group will appear as a doublet due to coupling with the single adjacent proton (¹JFH). amazonaws.combeilstein-journals.org
The combination of these spectra allows for the unambiguous differentiation between the this compound isomer and its 5-(Difluoromethyl)-3-phenylisoxazole counterpart, as the electronic environment and coupling patterns for the ring and substituent atoms would be distinctly different. researchgate.net
| Nucleus | Expected Signal for this compound | Key Information |
|---|---|---|
| ¹H | Singlet (isoxazole-H), Multiplets (phenyl-H), Triplet (CHF₂) | Confirms proton environments and H-F coupling. |
| ¹³C | Distinct signals for isoxazole, phenyl, and CHF₂ carbons. The CHF₂ carbon will be a triplet. | Confirms carbon skeleton and C-F coupling. |
| ¹⁹F | Doublet | Confirms the presence and environment of the CHF₂ group through F-H coupling. amazonaws.com |
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.
Molecular Ion Peak (M⁺): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion. amazonaws.commdpi.com For C₁₀H₇F₂NO, the calculated exact mass is 195.0496 u. An experimental HRMS measurement matching this value to within a few parts per million provides definitive confirmation of the elemental composition.
Fragmentation Analysis: Under electron ionization (EI), the molecule will break apart in a predictable manner. Analysis of the resulting fragment ions helps to piece together the molecular structure. Likely fragmentation pathways for this compound include:
Loss of the difluoromethyl radical (•CHF₂).
Cleavage of the N-O bond in the isoxazole ring, a common fragmentation for this heterocycle.
Formation of a benzoyl cation ([C₆H₅CO]⁺) or related fragments.
| Ion | Formula | Calculated Mass (Da) | Possible Origin |
|---|---|---|---|
| [M]⁺ | [C₁₀H₇F₂NO]⁺ | 195.0496 | Molecular Ion |
| [M - F]⁺ | [C₁₀H₇FNO]⁺ | 176.0512 | Loss of a fluorine atom |
| [M - CHF₂]⁺ | [C₉H₆NO]⁺ | 144.0450 | Loss of difluoromethyl radical |
| [C₆H₅CO]⁺ | [C₇H₅O]⁺ | 105.0340 | Benzoyl cation from ring cleavage |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0391 | Phenyl cation |
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating these structures. For derivatives of this compound, this technique provides critical insights into bond lengths, bond angles, and intermolecular interactions, which collectively influence the material's bulk properties.
A key example is the crystallographic analysis of 3-Difluoromethyl-5-[4-(trifluoromethyl)phenyl]-isoxazole . iucr.org The crystal structure of this compound reveals significant details about its molecular geometry and packing in the solid state. The molecule crystallizes in the orthorhombic space group Pbcm. A notable feature of this structure is that the isoxazole and phenyl rings are nearly coplanar, a common characteristic in many 5-phenylisoxazole (B86612) derivatives which facilitates π-system conjugation. nih.govresearchgate.netnih.gov
The difluoromethyl group at the 3-position and the trifluoromethyl group at the 4-position of the phenyl ring introduce specific steric and electronic effects that dictate the crystal packing. The crystal structure is stabilized by a network of weak intermolecular interactions, including C–H···O, C–H···N, and C–H···F hydrogen bonds. iucr.org These interactions are crucial in forming a layered structure parallel to the (001) plane. Furthermore, weak π–π stacking interactions between the phenyl rings of adjacent molecules, with a centroid–centroid separation of 3.904(2) Å, contribute to the formation of a three-dimensional network. iucr.org
The planarity between the isoxazole and phenyl rings is a recurring motif in related structures. For instance, in ethyl 5-phenylisoxazole-3-carboxylate, the dihedral angle between the phenyl and isoxazole rings is a mere 0.5(1)°. nih.govresearchgate.net This planarity is often disrupted by the presence of bulky substituents or different crystal packing forces. In the case of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, the phenyl and isoxazole rings exhibit a larger dihedral angle. nih.gov
The introduction of fluorinated groups like difluoromethyl (CHF₂) can significantly influence the electronic properties and intermolecular interactions of the molecule. researchgate.netnih.gov The fluorine atoms can act as weak hydrogen bond acceptors, contributing to the stability of the crystal lattice, as observed in the structure of 3-Difluoromethyl-5-[4-(trifluoromethyl)phenyl]-isoxazole. iucr.org
Table 1: Crystallographic Data for 3-Difluoromethyl-5-[4-(trifluoromethyl)phenyl]-isoxazole
| Parameter | Value |
| Chemical Formula | C₁₁H₆F₅NO |
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| a (Å) | 6.558(3) |
| b (Å) | 8.875(4) |
| c (Å) | 18.271(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1063.2(8) |
| Z | 4 |
| Data Source | iucr.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for characterizing the functional groups and electronic properties of molecules like this compound.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to the vibrations of the isoxazole ring, the phenyl group, and the difluoromethyl substituent.
The isoxazole ring itself has several characteristic vibrations. The C=N stretching vibration typically appears in the region of 1500-1650 cm⁻¹. The C=C stretching of the ring is also found in this region. The N-O bond stretching is generally observed between 1300 and 1450 cm⁻¹. biomedpharmajournal.org
The phenyl group gives rise to several well-defined bands. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring typically result in a series of sharp bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear in the 690-900 cm⁻¹ range, their exact position being indicative of the substitution pattern on the phenyl ring.
The difluoromethyl (CHF₂) group introduces specific vibrational modes. The C-F stretching vibrations are typically strong and appear in the region of 1000-1200 cm⁻¹. The C-H stretching of the CHF₂ group will be in the typical C-H stretching region but may be influenced by the adjacent fluorine atoms.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenyl Ring | C-H stretch | > 3000 |
| Phenyl Ring | C=C stretch | 1450 - 1600 |
| Isoxazole Ring | C=N stretch | 1500 - 1650 |
| Isoxazole Ring | N-O stretch | 1300 - 1450 |
| Difluoromethyl | C-F stretch | 1000 - 1200 |
| Phenyl Ring | C-H out-of-plane bend | 690 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated system formed by the phenyl ring and the isoxazole ring.
Similar phenylisoxazole derivatives exhibit strong absorption bands in the UV region. For instance, heteroaryl chalcones containing a phenyl ring conjugated with another heterocycle show intense absorption bands corresponding to π→π* transitions. researchgate.net The position and intensity of these bands are sensitive to the extent of conjugation and the nature of the substituents.
The phenylisoxazole core is the primary chromophore. The electronic transitions are likely to involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of the difluoromethyl group, being an electron-withdrawing group, may cause a slight blue shift (hypsochromic shift) of the absorption maxima compared to an unsubstituted analog, although its effect on the electronic spectrum is generally less pronounced than that of a trifluoromethyl group. researchgate.net The solvent can also influence the position of the absorption bands; more polar solvents can stabilize the ground or excited state differently, leading to shifts in the absorption maxima. researchgate.net
Future Research Directions and Translational Perspectives for 3 Difluoromethyl 5 Phenylisoxazole
Development of Novel and Sustainable Synthetic Routes
The synthesis of isoxazole (B147169) derivatives is a well-established field, often relying on methods like the [3+2] cycloaddition of halogenoximes and alkenes or the condensation of fluorinated 1,3-bis-electrophiles with hydroxylamine (B1172632). nih.gov Specifically for 5-(difluoromethyl)isoxazoles, a key strategy involves the late-stage deoxofluorination of corresponding 5-formyl derivatives. nih.gov
Future research will likely focus on developing more sustainable and efficient synthetic pathways. This involves moving towards "green chemistry" principles, which aim to reduce or eliminate the use of hazardous substances. rsc.org Key areas for development include:
One-Pot Reactions: Designing integrated, one-pot reaction processes can improve efficiency and reduce waste by combining multiple synthetic steps without isolating intermediates. rsc.org
Eco-Friendly Catalysts and Solvents: Research into novel catalytic systems that avoid toxic metals and the use of greener, renewable solvents is a priority. mdpi.com
A comparative look at potential synthetic strategies highlights the direction of future efforts:
| Synthetic Strategy | Description | Potential for Sustainability Improvement |
| Classical Cycloaddition | Involves the reaction of a difluoromethylated building block with a phenyl-containing precursor. | Development of catalytic systems that operate in water or other green solvents. |
| Late-Stage Deoxofluorination | An existing isoxazole-5-carbaldehyde (B108842) is converted to the difluoromethyl group. nih.gov | Use of safer and more selective fluorinating agents to minimize side products. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Offers better control over reaction parameters, potentially increasing yield and safety while reducing waste. |
In-depth Mechanistic Studies of Biological Actions
Understanding precisely how 3-(Difluoromethyl)-5-phenylisoxazole interacts with biological systems at a molecular level is crucial for its development. While broad activities of isoxazole analogues have been reported, detailed mechanistic insights for this specific compound are an essential area for future investigation. nih.govnih.gov
Future research should focus on:
Target Engagement and Binding: Utilizing techniques like X-ray crystallography or cryo-electron microscopy to visualize the compound binding to its protein target. Molecular modeling studies can further elucidate the specific binding mode and interactions. nih.gov
Pathway Analysis: Investigating the downstream effects of target modulation. For instance, if the compound inhibits an enzyme, studies should explore the subsequent changes in metabolic or signaling pathways. nih.gov
Induction of Cellular Processes: Research into how the compound affects fundamental cellular processes, such as apoptosis (programmed cell death), can reveal mechanisms of action, particularly in areas like oncology. mdpi.com
Exploration of New Pharmacological Targets and Therapeutic Areas
The isoxazole scaffold is known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov Derivatives of 5-phenylisoxazole (B86612) have been specifically investigated as inhibitors of enzymes like xanthine (B1682287) oxidase. nih.gov The unique properties conferred by the difluoromethyl group suggest that this compound could have novel or enhanced activity in various therapeutic areas.
Future exploration should include:
Enzyme Inhibition: Screening against panels of clinically relevant enzymes, such as kinases, proteases, or metabolic enzymes like tyrosinase. nih.gov
Receptor Modulation: Investigating potential activity at G-protein coupled receptors (GPCRs) or nuclear receptors.
Antiviral and Antimicrobial Activity: Testing against a broad range of pathogens, including viruses like rhinovirus and bacteria such as Mycobacterium tuberculosis, where other isoxazole derivatives have shown promise. nih.govresearchgate.net
Metabolic Diseases: Given that some isoxazole hybrids have been studied for their effects on adipogenesis and dyslipidemia, exploring the potential of this compound in obesity and type-2 diabetes is a valid avenue. nih.gov
Design and Synthesis of Advanced Difluoromethylated Isoxazole Analogues
Systematic structural modification of this compound is a key strategy for optimizing its pharmacological profile. By creating a library of related analogues, researchers can perform structure-activity relationship (SAR) studies to identify which molecular features are critical for efficacy and selectivity. nih.gov
Future design and synthesis efforts will likely focus on:
Phenyl Ring Substitution: Introducing various substituents (e.g., hydroxyl, cyano, methoxy (B1213986) groups) onto the 5-phenyl ring to probe how electronics and sterics affect target binding and activity. nih.gov
Bioisosteric Replacement: Replacing the phenyl group with other aromatic or heteroaromatic rings to explore new chemical space and potentially improve properties.
Hybrid Molecule Design: Combining the 3-(difluoromethyl)isoxazole core with other known pharmacophores to create hybrid molecules with potentially synergistic or dual-acting mechanisms. nih.govmdpi.com
The following table outlines potential modifications and their rationale:
| Analogue Class | Modification Strategy | Rationale for Synthesis | Potential Therapeutic Target |
| Substituted Phenylisoxazoles | Add functional groups (e.g., -CN, -OCH3) to the phenyl ring. nih.govresearchgate.net | To improve binding affinity and selectivity for a specific biological target. | Xanthine Oxidase, Tyrosinase nih.govnih.gov |
| Heterocyclic Analogues | Replace the phenyl ring with a different ring system (e.g., pyridine, thiophene). | To alter physicochemical properties like solubility and explore new interactions. | Kinases, GPCRs |
| Fused Isoxazoles | Create bicyclic structures by fusing another ring to the isoxazole core. mdpi.com | To create more rigid structures that may fit better into a target's binding pocket. | Various enzymes and receptors |
| Isoxazole-Hybrid Compounds | Link the core structure to another pharmacophore, like dihydropyrimidinone. nih.gov | To achieve a dual mechanism of action or synergistic effects. | AMPK pathway, Adipogenesis factors nih.gov |
By systematically pursuing these research directions, the scientific community can fully elucidate the therapeutic potential of this compound and its advanced analogues, paving the way for the development of new and effective medicines.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 3-(difluoromethyl)-5-phenylisoxazole, and how do reaction conditions impact yield?
- Methodology :
- Cycloaddition approaches : Use nitrile oxides and alkynes under hypervalent iodine catalysis (e.g., PhI(OAc)₂) to form the isoxazole core. Adjust substituents by varying alkyne and nitrile oxide precursors .
- Functional group interconversion : Modify pre-synthesized isoxazoles via fluorination. For example, replace chloromethyl groups (e.g., 3-(chloromethyl)-5-phenylisoxazole) with difluoromethyl using DAST (diethylaminosulfur trifluoride) or analogous reagents .
- Yield optimization : Reaction time, solvent polarity (e.g., THF vs. DCM), and stoichiometry of fluorinating agents significantly affect yields (typically 50–70% for analogous isoxazoles) .
Q. How does the difluoromethyl group influence the electronic and steric properties of this compound?
- Methodology :
- Computational analysis : Use DFT calculations to compare electron-withdrawing effects of CF₂H vs. CH₃ or Cl. The CF₂H group increases electrophilicity at the isoxazole ring, impacting reactivity in cross-coupling or nucleophilic substitution .
- Spectroscopic evidence : Compare shifts (e.g., δ ~ -100 ppm for CF₂H) and coupling patterns to assess electronic effects .
Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodology :
- HRMS : Confirm molecular formula (e.g., calculated for C₁₀H₈F₂NO: [M+H]⁺ = 208.0673) with <2 ppm error .
- X-ray diffraction : Resolve crystal packing and bond angles (e.g., isoxazole ring planarity, C-F bond lengths ~1.34 Å) .
- Multinuclear NMR : Use and NMR to confirm regiochemistry and fluorination .
Advanced Research Questions
Q. How can deuterium labeling be applied to study the metabolic stability of this compound in biological systems?
- Methodology :
- Isotopic exchange : Treat the compound with n-BuLi at -40°C in THF, followed by quenching with D₂O to introduce deuterium at acidic positions (e.g., C5-H in isoxazole) .
- LC-MS tracking : Monitor deuterium retention in vitro (e.g., liver microsomes) to assess metabolic lability. Compare values for deuterated vs. non-deuterated analogs .
Q. What strategies enable regioselective C-H functionalization of this compound for derivatization?
- Methodology :
- Transition-metal catalysis : Use Pd(OAc)₂ with directing groups (e.g., pyridine) for C4 alkenylation. Selectivity is influenced by steric hindrance from the CF₂H group .
- Photoredox catalysis : Leverage radical intermediates for C5 functionalization. Solvent polarity (acetonitrile) and light wavelength (450 nm) optimize yields .
Q. How do substituents on the phenyl ring modulate the bioactivity of this compound analogs?
- Methodology :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OMe) groups at the para position. Test antimicrobial activity via MIC assays .
- Docking simulations : Compare binding affinities of analogs with target enzymes (e.g., cytochrome P450). Fluorine’s stereoelectronic effects enhance hydrophobic interactions in active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
